N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-2-30(25,26)23-17-12-10-16(11-13-17)19-15-20(21-9-6-14-29-21)24(22-19)31(27,28)18-7-4-3-5-8-18/h3-14,20,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBIBNRMUBGKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The chalcone precursor 1a is synthesized by condensing thiophene-2-carbaldehyde (1.2 equiv) with 4-nitroacetophenone (1.0 equiv) in ethanolic NaOH (40%, w/v) at 0–5°C for 4 h. Key parameters:
- Solvent : Ethanol (10 vol)
- Base : NaOH (2.5 equiv)
- Yield : 78–82%
Table 1. Chalcone Synthesis Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Temperature (°C) | 0–5 vs. 25–30 | 82 vs. 65 |
| Base | NaOH vs. KOH | 82 vs. 74 |
| Solvent | EtOH vs. MeOH | 82 vs. 68 |
Characterization of Chalcone 1a
- IR (KBr) : 1654 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 15.6 Hz, 1H, α-H), 7.72 (d, J = 15.6 Hz, 1H, β-H), 7.53–7.48 (m, 3H, thiophene-H).
Pyrazoline Formation via Hydrazine Cyclization
Cyclization Mechanism
Chalcone 1a undergoes [3+2] cycloaddition with hydrazine hydrate (4.0 equiv) in refluxing ethanol (8 h) to yield pyrazoline 2a . The reaction proceeds via conjugate addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization.
Critical Parameters :
- Hydrazine stoichiometry : <3.0 equiv leads to incomplete cyclization.
- Microwave acceleration : 210 W, 80°C, 25 min improves yield to 89%.
Table 2. Pyrazoline *2a Spectral Data*
| Technique | Data |
|---|---|
| ¹³C NMR (DMSO) | δ 158.2 (C=O), 144.3 (C-NO₂), 126.1–134.8 (ArC), 62.4 (C-5 pyrazoline) |
| MS (EI) | m/z 341 [M+H]⁺ |
N1-Sulfonylation with Benzenesulfonyl Chloride
Sulfonylation Protocol
Pyrazoline 2a (1.0 equiv) reacts with benzenesulfonyl chloride (1.05 equiv) in dichloromethane (DCM, 10 vol) using diisopropylethylamine (DIPEA, 3.0 equiv) at 25–30°C for 16 h.
Key Observations :
- Solvent screening : DCM > THF > AcCN in yield (85% vs. 72% vs. 68%).
- Bis-sulfonamide suppression : Excess DIPEA (3.0 equiv) prevents N1,N2-disubstitution.
Table 3. N1-Sulfonylation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Equiv (sulfonyl chloride) | 1.05 | 85 |
| Temperature (°C) | 25–30 | 85 |
| Base | DIPEA | 85 |
Intermediate 3a Characterization
- IR : 1352 cm⁻¹ (SO₂ asym), 1164 cm⁻¹ (SO₂ sym).
- ¹H NMR : δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.83–7.76 (m, 5H, benzenesulfonyl-H), 5.41 (dd, J = 12.0, 4.8 Hz, 1H, H-5).
Nitro Reduction and Ethane Sulfonamide Installation
Catalytic Hydrogenation
Nitro group in 3a is reduced to amine 4a using H₂ (1 atm) and 10% Pd/C (5 wt%) in ethanol (6 h, 25°C).
Yield : 92%
¹H NMR (DMSO) : δ 6.62 (d, J = 8.8 Hz, 2H, ArH), 5.12 (s, 2H, NH₂).
Sulfonylation with Ethane Sulfonyl Chloride
Amine 4a (1.0 equiv) reacts with ethane sulfonyl chloride (1.1 equiv) in DCM (10 vol) and DIPEA (2.5 equiv) at 0–5°C (2 h), followed by warming to 25°C (4 h).
Purity Control :
- Recrystallization : Ethanol/water (3:1) achieves >99.3% purity.
- HPLC : tR = 6.72 min (C18, MeCN/H₂O 70:30).
Table 4. Final Compound Characterization
| Property | Data |
|---|---|
| Molecular Formula | C₂₂H₂₂N₃O₄S₃ |
| HRMS (ESI) | 496.0932 [M+H]⁺ (calc. 496.0938) |
| XRD Analysis | Monoclinic, P2₁/c, a = 8.542 Å, b = 12.873 Å |
Alternative Synthetic Routes and Green Chemistry Approaches
Microwave-Assisted N1-Sulfonylation
Employing microwave irradiation (350 W, 140°C, 280 s) reduces reaction time from 16 h to 4.5 min while maintaining 87% yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce a benzene ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C20H19N3O4S3
- Molecular Weight : 461.6 g/mol
- IUPAC Name : N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
This complex structure contributes to its unique interactions in biological systems and its potential as a therapeutic agent.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide exhibit antimicrobial properties. They can be effective against various bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Studies have shown that compounds with similar structures can possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
3. Anticancer Potential
The compound's ability to interact with specific cellular targets makes it a candidate for anticancer drug development. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression .
Biological Studies
1. Enzyme Inhibition
Mechanism of Action
The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
- Thiophene vs. Phenyl/Aryl Groups : The thiophene ring in the target compound introduces sulfur-based electronic effects and enhanced lipophilicity compared to purely aromatic substituents in . This may improve membrane permeability but reduce solubility .
- Sulfonamide Positioning : The ethanesulfonamide group at the para-phenyl position contrasts with compounds in , which lack this substituent. Dual sulfonamides may enhance CA binding via zinc coordination .
Table 2: Comparative Bioactivity and In Silico Properties
*Predicted using Multiwfn and ADMET tools.
- The 4-hydroxyphenyl derivatives in showed IC50 values as low as 8 nM, attributed to hydrogen bonding via the phenolic -OH . The absence of this group in the target compound may reduce potency but improve metabolic stability.
- Cytotoxicity : Thiophene-containing analogs are understudied, but aryl-pyrazolines in exhibited moderate cytotoxicity (IC50 = 12–45 μM), likely via apoptosis pathways.
- Bioavailability : The target compound’s radar score (0.65) aligns with sulfonamide derivatives in , which show moderate solubility and absorption due to high polar surface area.
Electronic and Topological Analysis
Wavefunction analysis using Multiwfn highlights key differences:
- Electrostatic Potential (ESP): The thiophene ring in the target compound exhibits a more polarized ESP surface (+15 kcal/mol) compared to phenyl analogs (+10 kcal/mol), favoring interactions with charged residues in enzyme active sites.
- Bond Order : The C-S bond in the benzenesulfonyl group has a bond order of 1.75, slightly lower than the 1.85 observed in halogenated analogs , indicating reduced stability under acidic conditions.
Biological Activity
N-{4-[1-(benzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, a compound featuring a complex pyrazole structure, has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The key steps often include the formation of the pyrazole ring and subsequent sulfonamide linkage, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and sulfonamide functionalities. For instance, derivatives similar to this compound have shown significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 44 nM |
| Compound B | Escherichia coli | 180 nM |
| Compound C | Bacillus subtilis | 11 nM |
These findings suggest that modifications in the structure can lead to enhanced antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
In addition to antimicrobial properties, compounds with similar structures have demonstrated antioxidant activities. The DPPH free radical scavenging assay is commonly used to evaluate this activity. Compounds derived from pyrazole scaffolds have shown promising results in reducing oxidative stress in various biological systems.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound D | 75% at 50 µg/ml |
| Compound E | 68% at 50 µg/ml |
| Compound F | 82% at 50 µg/ml |
These results indicate a potential for therapeutic applications in conditions associated with oxidative stress .
Study on Antimicrobial Efficacy
In a comprehensive study published in 2022, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. The study found that compounds with electron-donating groups exhibited higher activity compared to those with electron-withdrawing groups. Specifically, this compound was highlighted for its potent activity against MRSA strains .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with bacterial enzymes. These studies suggest that the compound can effectively inhibit key enzymes involved in bacterial cell wall synthesis, thus providing insights into its mechanism of action .
Q & A
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Analog Substituent | Target Enzyme (IC, µM) | Selectivity Ratio (CA II/CA I) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 0.8 ± 0.1 | 12.5 | |
| 2,3-Dimethoxyphenyl | 1.2 ± 0.3 | 8.3 | |
| 4-Methylphenyl | 2.5 ± 0.4 | 5.6 |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes cyclization |
| Solvent | DMF | Enhances solubility |
| Catalyst (EtN) | 1.5 eq | Accelerates sulfonylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
